Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate
Overview
Description
Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate is a chemical compound with the molecular formula C9H12N2O2S . It is also known by other names such as Ethyl 5,6-dihydroimidazo[2,1-b]thiazole-3-acetate .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazoles, which includes this compound, is often based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 327.0±44.0 °C at 760 mmHg, and a flash point of 151.6±28.4 °C . It has 4 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate and its derivatives have been extensively studied in the field of chemical synthesis. These compounds exhibit interesting behaviors in reaction mechanisms and structural transformations. For instance, ethyl (6-phenyl-5,6-dihydroimidazo[2,1-b]thiazol-3-yl) acetate hydrobromide shows an allylic transposition in alkaline medium, which is a significant reaction in organic chemistry (Robert & Panouse, 1982). Additionally, the synthesis of 3-(6-Phenylimidazo[2,1-b]thiazol-5-yl)quinoxalin-2(1H)-ones (qunoxalinone) involves the reaction of ethyl 2-oxo-2-(6-phenylimidazo[2,1-b]thiazol-5-yl)acetates with substituted o-phenylenediamines (Mukherjee, Watanabe, & Biehl, 2012).
Biological Activity and Therapeutic Potential
Some derivatives of this compound have shown promising biological activities. Certain substituted derivatives have been found to be efficient antibacterial agents, highlighting their potential in antimicrobial research (Bhaskar, Kumar, Balakrishnan, & Sangameswaran, 2008). Furthermore, compounds like 5,6-diaryl-2,3-dihydro-imidazo[2,1-b]thiazol-3-ones, derived from similar chemical structures, have shown considerable antimicrobial activity against bacteria, yeast, and fungi, which underscores their potential in developing new antimicrobial agents (Salama & Almotabacani, 2004).
Reaction Mechanisms and Derivatives Synthesis
The synthesis and reaction mechanisms involving this compound derivatives are a subject of considerable interest. The generation of imidazothiazolium betaines and their reaction with acetylenic dipolarophiles, leading to the formation of compounds like 2,3-dihydro-1H-pyrrolo[1,2-a]imidazole, is an example of the complex chemistry these compounds can undergo (Kim, Yoo, & Park, 1992).
Mechanism of Action
Target of Action
Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate is a derivative of the thiazole ring, which is known to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have various effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can alter signaling pathways within cells, affecting processes such as cell growth and apoptosis . Additionally, this compound can bind to proteins involved in DNA repair, potentially influencing genomic stability and cellular responses to DNA damage .
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, this compound has been observed to induce apoptosis, a form of programmed cell death, by activating caspases and other apoptotic proteins . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can be competitive, where the compound competes with the natural substrate of the enzyme, or non-competitive, where it binds to a different site on the enzyme. Additionally, this compound can induce conformational changes in proteins, affecting their function and interactions with other biomolecules. These interactions can lead to the activation or repression of specific signaling pathways and changes in gene expression patterns.
Properties
IUPAC Name |
ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-2-13-8(12)5-7-6-11-4-3-10-9(11)14-7/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSECOEWESJDVSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN2CCN=C2S1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901232170 | |
Record name | Ethyl 5,6-dihydroimidazo[2,1-b]thiazole-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901232170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329695-32-1 | |
Record name | Ethyl 5,6-dihydroimidazo[2,1-b]thiazole-2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329695-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5,6-dihydroimidazo[2,1-b]thiazole-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901232170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.